Physicochemical Profiling and Synthetic Utility of 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide (6-Iodosaccharin)
Physicochemical Profiling and Synthetic Utility of 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide (6-Iodosaccharin)
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the functionalization of established pharmacophores is a critical strategy for achieving target selectivity. 1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide (CAS: 119591-34-3), commonly referred to as 6-iodosaccharin , represents a highly versatile building block[1]. By leveraging the inherent zinc-binding capability of the saccharin core and the reactivity of the 6-iodo substitution, researchers can deploy this molecule as a primary intermediate for synthesizing isoform-selective metalloenzyme inhibitors and advanced herbicidal compounds[2][3].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural mechanics, and validated synthetic workflows associated with 6-iodosaccharin, designed for application scientists and drug development professionals.
Physicochemical Properties & Pharmacophore Mechanics
The utility of 6-iodosaccharin is fundamentally driven by its unique physicochemical profile. The molecule consists of a benzene ring fused to an isothiazole ring containing a sulfur dioxide group[1].
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of 6-iodosaccharin, essential for predicting its behavior in synthetic environments and biological assays[1][4][5].
| Property | Value / Description | Scientific Relevance |
| CAS Registry Number | 119591-34-3 | Unique chemical identifier[1]. |
| Molecular Formula | C7H4INO3S | Defines stoichiometric calculations[1]. |
| Molecular Weight | 309.08 g/mol | Critical for molarity and yield determinations[1]. |
| Monoisotopic Mass | 308.895 Da | High-resolution mass spectrometry (HRMS) target[4]. |
| SMILES String | O=C1NS(=O)(=O)C2=CC(I)=CC=C12 | Computational modeling and structural queries[6]. |
| pKa (Sulfonamide NH) | ~1.3 | Highly acidic; readily deprotonates at physiological pH[5]. |
| Metal Affinity | High (Zn2+, Cu2+) | The resulting anion forms stable complexes with metal(II) cations, critical for metalloenzyme targeting[5]. |
Mechanistic Causality: The "Tail" Approach in Drug Design
The parent compound, saccharin, is a weak acid due to its cyclic sulfonamide NH (pKa ~1.3)[5]. At physiological pH, it exists predominantly as an anion. This anionic state is not merely a physical characteristic; it is the mechanistic driver that allows the molecule to coordinate with metal(II) cations, specifically the catalytic zinc (Zn2+) ion located within the active site of Carbonic Anhydrase (CA) isozymes[5].
By introducing an iodine atom at the 6-position, 6-iodosaccharin enables the "tail" approach in drug design[2]. The iodine acts as a reactive handle for cross-coupling reactions, allowing chemists to append diverse steric and electronic "tails." While the sulfonamide core anchors the molecule to the zinc ion, the appended tail interacts with the variable outer rim of the enzyme's active site, driving isozyme-specific selectivity across the 12 catalytically active CA isozymes in humans[2].
Fig 1: Pharmacophore binding mechanism of the 6-iodosaccharin sulfonamide core.
Experimental Protocols: Synthesis and Derivatization
The synthesis of 6-iodosaccharin and its subsequent functionalization require strict control over reaction conditions to prevent heterocyclic ring opening and unwanted metal complexation.
Step-by-Step Synthesis of 6-Iodosaccharin
The most efficient route to 6-iodosaccharin utilizes 6-aminosaccharin as the starting material. To achieve high yields and high purity, an aprotic diazotization (Sandmeyer-type iodination) is employed[7].
Causality of Experimental Choice: Traditional aqueous Sandmeyer reactions often suffer from competing side reactions, such as the formation of phenols. Utilizing aprotic conditions with an organic acid mitigates these side reactions, ensuring a cleaner conversion to the aryl iodide[7]. Furthermore, N-protection (e.g., using a t-butyl group) is highly recommended before iodination to prevent the acidic sulfonamide NH from interfering with subsequent organometallic catalysts[2].
Protocol:
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Preparation: Dissolve N-t-butyl-6-aminosaccharin (1.0 equiv) in anhydrous acetonitrile (CH3CN) under an argon atmosphere.
-
Acidification: Add p-Toluenesulfonic acid monohydrate (pTsOH·H2O, 3.0 equiv) and cool the mixture to 10–15 °C[2].
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO2, 2.0 equiv) and potassium iodide (KI, 2.5 equiv) in water (or as a paste) to the reaction mixture[2][7].
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 1 hour until the evolution of nitrogen gas ceases[2].
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Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize excess iodine. Extract the aqueous layer with ethyl acetate (EtOAc).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield N-t-butyl-6-iodosaccharin (typical yield: ~83%)[2]. Note: Unprotected 6-aminosaccharin can also be iodinated directly using KI, yielding ~70.8%[3].
Derivatization via Sonogashira Coupling and CuAAC
Once synthesized, 6-iodosaccharin is perfectly primed for Sonogashira cross-coupling to generate alkyne building blocks, which are then utilized in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry")[2].
Protocol for Alkyne Generation:
-
Dry N-t-butyl-6-iodosaccharin (1.0 equiv), Pd(PPh3)Cl2 (0.04 equiv), and CuI (0.05 equiv) under high vacuum, then flush with argon[2].
-
Suspend the mixture in anhydrous triethylamine (Et3N) and heat to 40 °C[2].
-
Add ethynyltrimethylsilane (TMS-acetylene, 1.2 equiv) dropwise and stir for 2 hours[2].
-
Filter through a Celite pad, wash with EtOAc, and concentrate to yield the TMS-protected alkyne (typical yield: >90%)[2].
-
Deprotection: Remove the TMS group using tetrabutylammonium fluoride (TBAF) and acetic acid in THF at room temperature for 5 minutes. Crucial Insight: Standard deprotection using K2CO3 in methanol causes unwanted ring opening at the C-N bond of the heterocycle; mild acidic fluoride conditions are mandatory[5].
Fig 2: Synthetic workflow from 6-aminosaccharin to target metalloenzyme inhibitors.
Conclusion
1,2-Benzisothiazol-3(2H)-one, 6-iodo-, 1,1-dioxide (6-iodosaccharin) bridges the gap between classic heterocyclic chemistry and modern, targeted drug design. By understanding its highly acidic nature and exploiting the reactivity of the 6-iodo position through aprotic diazotization and palladium-catalyzed cross-coupling, researchers can efficiently construct vast libraries of 1,2,3-triazole-linked saccharin derivatives. These self-validating workflows ensure high-fidelity synthesis of potent, isozyme-selective Carbonic Anhydrase inhibitors and novel agrochemicals.
References
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Synthesis of Novel Saccharin Derivatives National Institutes of Health (PMC) URL:[Link]
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A Convenient Synthesis of 2-Methoxycarbonyl-5-iodobenzene Sulfonamide Asian Journal of Chemistry URL: [Link]
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1,2-Benzisothiazol-3(2H)-one,6-iodo-, 1,1-dioxide (CAS 119591-34-3) Basic Information LookChem Chemical Database URL: [Link]
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119591-34-3 (C7H4INO3S) - Structural Information and Mass Spectrometry PubChemLite / University of Luxembourg URL: [Link]
Sources
- 1. Cas 119591-34-3,1,2-Benzisothiazol-3(2H)-one,6-iodo-, 1,1-dioxide | lookchem [lookchem.com]
- 2. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. PubChemLite - 119591-34-3 (C7H4INO3S) [pubchemlite.lcsb.uni.lu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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